

Nigericin Sodium Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nigericin	
Cat. No.:	B15607558	Get Quote

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Abstract

Nigericin sodium salt, a polyether ionophore antibiotic produced by Streptomyces hygroscopicus, is a powerful tool in cellular biology research and a potential therapeutic agent. Its ability to act as a K+/H+ antiporter allows for the manipulation of intracellular pH and potassium concentration, making it invaluable for studying a wide range of cellular processes. This technical guide provides an in-depth overview of the physicochemical properties of **Nigericin** sodium salt, its biological activities, and detailed protocols for key experimental applications.

Physicochemical Properties

Nigericin sodium salt is a complex molecule with well-defined physicochemical characteristics crucial for its experimental application. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of Nigericin Sodium Salt



Property	Value	References
Molecular Formula	C40H67NaO11	[1]
Molecular Weight	746.94 g/mol	[1]
Appearance	White to off-white powder	[2]
Melting Point	245-255 °C	
Solubility		-
Ethanol: ≥ 20 mg/mL	[3]	
Methanol: Soluble	[4]	-
Chloroform: Soluble	[4]	-
DMSO: <3 mg/mL	[1]	-
Water: Insoluble	[4]	-
Apparent pKa (for H+ in vesicular membrane)	~8.45	_
Storage and Stability	Store at 2-8°C, desiccated and protected from light. Stable for at least 2 years under these conditions.	[1]

Biological Activity

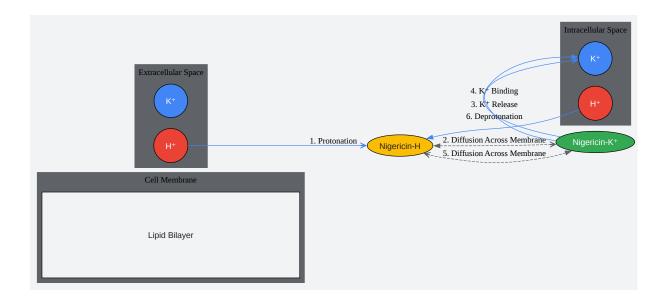
The primary biological activity of **Nigericin** stems from its function as a potent and selective ionophore, facilitating the electroneutral exchange of potassium ions (K⁺) for protons (H⁺) across biological membranes. This activity disrupts ion gradients and intracellular pH, leading to a cascade of cellular events.

K⁺/H⁺ Antiport Mechanism

Nigericin functions as a mobile carrier within the lipid bilayer. Its carboxylic acid group can be protonated or deprotonated. In its deprotonated (anionic) form, it chelates a potassium ion, forming a neutral, lipid-soluble complex that can diffuse across the membrane. On the other



side of the membrane, it releases the potassium ion and binds a proton, recrossing the membrane in its protonated, neutral form. This cyclical process leads to a net efflux of K⁺ down its concentration gradient and a net influx of H⁺, causing intracellular acidification.[5]



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Nigericin-mediated K⁺/H⁺ Antiport Mechanism.

NLRP3 Inflammasome Activation

The efflux of intracellular potassium is a critical trigger for the activation of the NLRP3 inflammasome, a multiprotein complex involved in the innate immune response. **Nigericin** is a



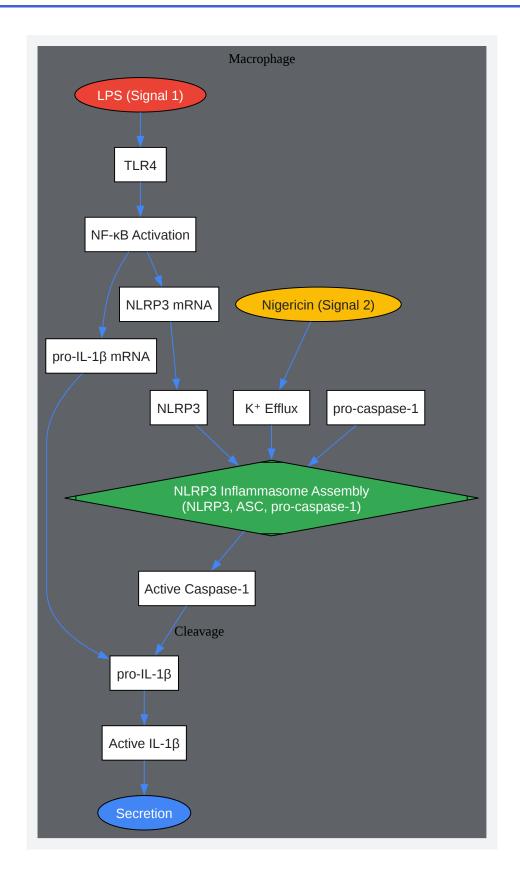




canonical activator of the NLRP3 inflammasome. The process involves a two-signal model:

- Signal 1 (Priming): Typically initiated by microbial components like lipopolysaccharide (LPS),
 which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).
- Signal 2 (Activation): Provided by **Nigericin**, which induces K⁺ efflux, leading to the assembly of the NLRP3 inflammasome, activation of caspase-1, and subsequent cleavage of pro-IL-1β into its active, pro-inflammatory form, IL-1β.





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NLRP3 Inflammasome Activation by Nigericin.



Antimicrobial Activity

Nigericin exhibits potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[6][7][8] Its mechanism of action is attributed to the dissipation of the transmembrane pH gradient, which is essential for bacterial viability.[6] It shows limited to no activity against Gram-negative bacteria, likely due to the protective outer membrane.[7] **Nigericin** also demonstrates activity against some fungi, such as Candida albicans.[2]

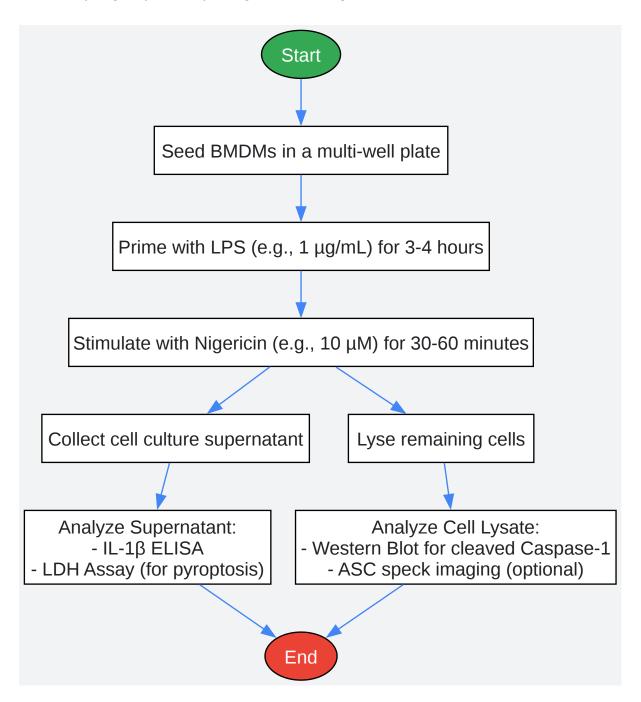
Table 2: Minimum Inhibitory Concentration (MIC) of **Nigericin** Sodium Salt against Various Microorganisms

Microorganism	Strain	MIC (μg/mL)	References
Gram-Positive Bacteria			
Staphylococcus aureus	MRSA (Clinical Isolates)	0.004 - 0.125	[6][7]
Enterococcus faecium	VRE (Clinical Isolates)	0.004 - 0.125	[6][7]
Streptococcus pneumoniae	Penicillin-Resistant	0.004 - 0.125	[6][7]
Gram-Negative Bacteria			
Escherichia coli	> Highest concentration tested	[7]	-
Pseudomonas aeruginosa	> Highest concentration tested	[7]	_
Fungi			-
Candida albicans	Reported activity	[2]	_

Experimental Protocols NLRP3 Inflammasome Activation Assay



This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) using LPS and **Nigericin**.



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Workflow for NLRP3 Inflammasome Activation Assay.

Methodology:



- Cell Culture: Culture bone marrow-derived macrophages (BMDMs) in complete DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Seeding: Seed BMDMs into a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
- Priming (Signal 1): Replace the medium with fresh complete DMEM containing 1 μ g/mL of lipopolysaccharide (LPS). Incubate for 3-4 hours.
- Activation (Signal 2): After priming, replace the medium with serum-free Opti-MEM. Add
 Nigericin sodium salt to a final concentration of 10 μM. Incubate for 30-60 minutes.
- Sample Collection:
 - Supernatant: Carefully collect the cell culture supernatant for analysis of secreted IL-1β
 (by ELISA) and lactate dehydrogenase (LDH) as a measure of pyroptosis.
 - Cell Lysate: Wash the remaining adherent cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
- Analysis:
 - ELISA: Quantify the concentration of IL-1β in the supernatant according to the manufacturer's instructions.
 - Western Blot: Analyze the cell lysates for the presence of the cleaved (active) form of caspase-1 (p20 subunit) by Western blotting.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of **Nigericin** sodium salt on a chosen cell line.

Methodology:

 Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 μL of complete culture medium. Incubate overnight to allow for cell attachment.



- Compound Treatment: Prepare serial dilutions of Nigericin sodium salt in culture medium.
 Replace the medium in the wells with 100 μL of the different concentrations of Nigericin.
 Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 μ L of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of **Nigericin** sodium salt against a bacterial strain.

Methodology:

- Bacterial Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.
- Serial Dilution: Perform a two-fold serial dilution of Nigericin sodium salt in MHB in a 96-well microtiter plate.
- Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without Nigericin) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of Nigericin sodium salt that completely inhibits visible bacterial growth.



K⁺/H⁺ Antiport Activity Assay (Fluorescence-based)

This protocol provides a method to measure the K^+/H^+ exchange activity of **Nigericin** using a pH-sensitive fluorescent dye.

Methodology:

- Cell Loading: Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) by incubating them in a buffer containing the dye.
- Baseline Fluorescence Measurement: Wash the cells to remove excess dye and measure
 the baseline fluorescence intensity at the appropriate excitation and emission wavelengths
 for the chosen dye.
- **Nigericin** Addition: Add **Nigericin** sodium salt to the cells at the desired concentration.
- Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence intensity over time. A decrease in intracellular pH due to H⁺ influx will cause a change in the fluorescence of the dye.
- Data Analysis: The rate of change in fluorescence is proportional to the rate of H⁺ influx, and thus reflects the K⁺/H⁺ antiport activity of **Nigericin**.

Conclusion

Nigericin sodium salt is a versatile and potent biological tool with well-characterized physicochemical properties. Its ability to act as a K+/H+ antiporter makes it an essential compound for research in immunology, microbiology, and cell biology. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize **Nigericin** in their experimental designs. As research continues, the full therapeutic potential of this fascinating molecule may be further unveiled.

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- To cite this document: BenchChem. [Nigericin Sodium Salt: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607558#physicochemical-properties-of-nigericin-sodium-salt]

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